3-Acetylimidazo[2,1-a]isoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylimidazo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper(I) catalyst and acetonitrile (CH3CN). This reaction proceeds via N atom transfer and a three-component [3 + 2 + 1] cyclization . Another method involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Acetylimidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Acetylimidazo[2,1-a]isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetylimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in cellular processes, leading to various biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinolines: These compounds also have a fused ring structure but with different substitution patterns.
Uniqueness
3-Acetylimidazo[2,1-a]isoquinoline is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-imidazo[2,1-a]isoquinolin-3-ylethanone |
InChI |
InChI=1S/C13H10N2O/c1-9(16)12-8-14-13-11-5-3-2-4-10(11)6-7-15(12)13/h2-8H,1H3 |
InChI Key |
NUQSEIQBUDNVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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